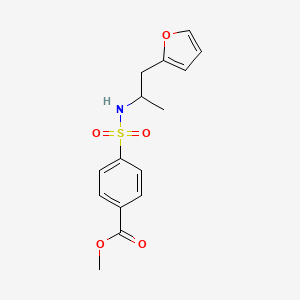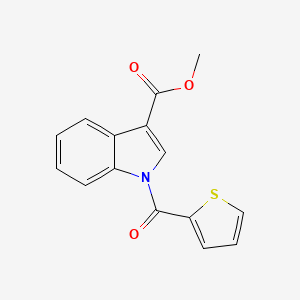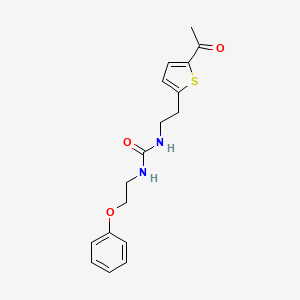![molecular formula C12H9ClN2O3S3 B2860296 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 899245-06-8](/img/structure/B2860296.png)
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” are not mentioned in the retrieved papers, thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Applications De Recherche Scientifique
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffolds have demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Notably, certain derivatives exhibited potent activity against methicillin-sensitive and resistant Staphylococcus aureus, highlighting their potential as candidates for developing new antimicrobial agents (Krátký et al., 2012).
Anticancer Applications
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been synthesized and evaluated for their in vitro anticancer activity. Several compounds showed higher cytotoxic activities against human breast cancer cell lines than doxorubicin, a commonly used chemotherapy medication. This suggests their potential as lead compounds for anticancer drug development (Ghorab et al., 2014).
Antiviral Research
A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed some compounds possessing anti-tobacco mosaic virus activity. The structural confirmation and bioassay tests of these compounds underscore their potential application in developing antiviral agents (Chen et al., 2010).
Anticonvulsant Potential
Azoles incorporating a sulfonamide moiety have shown promising anticonvulsant effects. One compound, in particular, demonstrated significant protection against picrotoxin-induced convulsions, highlighting its potential as an anticonvulsant agent (Farag et al., 2012).
Ocular Hypotensive Activity
Benzo[b]thiophene sulfonamide derivatives have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, aiming at the treatment of glaucoma. Some derivatives were among the most potent ocular hypotensive agents in their class and were selected for clinical evaluation (Graham et al., 1989).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the formation of dihydrofolate, a crucial component for bacterial dna growth and cell division . This suggests that the compound might interact with its targets, leading to the inhibition of essential biochemical processes.
Biochemical Pathways
Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might interfere with the folate synthesis pathway, thereby inhibiting bacterial growth.
Result of Action
Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might inhibit bacterial growth by interfering with essential biochemical processes.
Action Environment
It is known that factors such as ph can influence the rate of reactions involving similar compounds
Propriétés
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S3/c1-18-7-2-3-8-9(6-7)19-12(14-8)15-21(16,17)11-5-4-10(13)20-11/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYALRLTWKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)
![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2860232.png)
![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)
